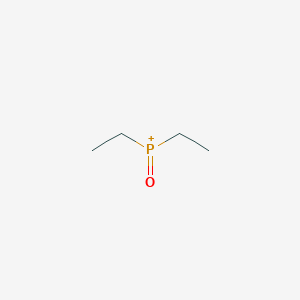

二乙基膦氧化物

描述

Diethylphosphine oxide (DEPO) is a chemical reagent that has been utilized in various organic synthesis processes. It is known for its role in facilitating radical reactions in water, which is a more environmentally friendly medium compared to traditional organic solvents. DEPO has been successfully employed in the preparation of indolones, a class of compounds with significant pharmaceutical relevance, by promoting aryl radical formation, hydrogen atom abstraction, cyclization, and rearomatization at relatively low temperatures .

Synthesis Analysis

The synthesis of DEPO-related compounds often involves the use of phosphorus-containing intermediates. For instance, P-chiral o-phosphinophenols, which can act as P/O hybrid ligands, are synthesized from tert-butyldichlorophosphine via optically active phosphine-boranes . Additionally, the reaction of diethylphenylphosphine with chloranil leads to the formation of trichloroquinone-C-phosphonium chloride, which serves as a precursor for stable, colored phosphorus ylides .

Molecular Structure Analysis

The molecular structure of DEPO and its derivatives can be complex and is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy. For example, the structure of products obtained from the reaction of diethylphosphite and p-chlorodiphenylphosphine with β-acylacrylates and 2-ene-1,4-diones has been confirmed by these methods . Moreover, the reaction of diphenylphosphine oxide with azodicarboxylates has been studied, revealing different solid-state conformations and a high degree of hindered rotation .

Chemical Reactions Analysis

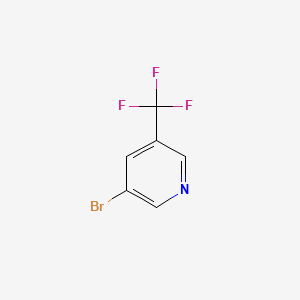

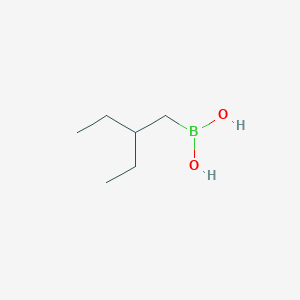

DEPO is involved in various chemical reactions, including the "green" variation of the Hirao reaction, which couples diethyl phosphite and other phosphorus compounds with bromoarenes under microwave and solvent-free conditions . It also plays a role in the copper-catalyzed asymmetric conjugate addition of diethylzinc to acyclic enones and N-phosphinoylimines, leading to high enantioselectivity and yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of DEPO and its derivatives are influenced by the presence of phosphorus and oxygen atoms in their structure. These properties are critical in determining their reactivity and suitability for use in various chemical reactions. For instance, the presence of impurities in tri-n-octylphosphine oxide (TOPO), a solvent related to DEPO, significantly affects the outcomes of CdSe quantum-wire syntheses, demonstrating the importance of purity in the physical properties of these compounds .

科学研究应用

选择性水合磷化反应:DEPO 在不饱和体系的选择性水合磷化反应中发挥作用。Martínez-Castro 等人(2010年)的研究表明,使用环保的氧化钙作为碱促进剂,在无溶剂条件下,二乙基磷酸酯和二苯基膦可以加成到不饱和衍生物上。这种方法对于选择性合成在绿色化学应用中尤为重要(Martínez-Castro 等人,2010年)。

合成 Horsfiline:Murphy 等人(2005年)利用 DEPO 合成生物碱 Horsfiline。DEPO 有助于在较低温度下进行环化反应,突显了其在合成复杂有机化合物中的潜力(Murphy et al., 2005)。

聚合物科学应用:DEPO 在聚合物科学中也发挥作用。Zhdanov 等人(1984年)研究了二乙基膦氧化物对聚二甲基乙烯基硅氧烷的影响。他们发现,在过氧化物引发剂和铂催化剂存在下,反应在高温下不伴随聚二甲基乙烯基硅氧烷的磷酰化。这项研究对于了解这些材料在各种工业应用中的行为至关重要(Zhdanov et al., 1984)。

水中吲哚酮的制备:Khan 等人(2003年)展示了 DEPO 在水中高产率制备吲哚酮的方法。这个过程采用 DEPO 介导的自由基反应,因其低温效率和较传统方法更高的分离收率而显著(Khan et al., 2003)。

Hirao 反应的绿色变体:Keglevich 等人(2014年)报道了涉及 DEPO 的“绿色”Hirao 反应的变体。这个过程对于其环保的方法在 P–C 偶联二乙基磷酸酯和烷基苯基-H-膦酸酯与溴代芳烃中的作用展示了 DEPO 在可持续化学中的作用(Keglevich et al., 2014)。

安全和危害

未来方向

Diethylphosphine oxide has been used in the high-yielding and facile preparation of indolones in water . It has also been used in the synthesis of the alkaloid horsfiline . These applications suggest potential future directions for the use of Diethylphosphine oxide in chemical synthesis and research.

作用机制

Target of Action

Diethylphosphine oxide is an organophosphorus compound

Mode of Action

It is known that organophosphorus compounds can interact with their targets through various mechanisms, such as phosphorylation or alkylation . These interactions can lead to changes in the activity of the target molecules, potentially affecting various biological processes.

Biochemical Pathways

These could include pathways related to signal transduction, metabolism, and cell regulation .

Pharmacokinetics

Like other organophosphorus compounds, its bioavailability would be influenced by factors such as its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

The effects of organophosphorus compounds can range from modulation of enzyme activity to alteration of cell signaling pathways, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of Diethylphosphine oxide can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific physiological conditions of the individual .

属性

IUPAC Name |

diethyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OP/c1-3-6(5)4-2/h3-4H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXVNGVYXSQARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457147 | |

| Record name | DIETHYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylphosphine oxide | |

CAS RN |

7215-33-0 | |

| Record name | DIETHYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylphosphonoyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

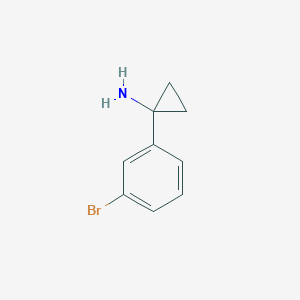

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

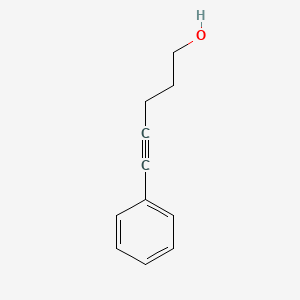

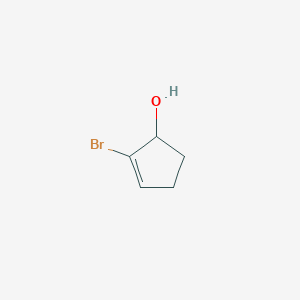

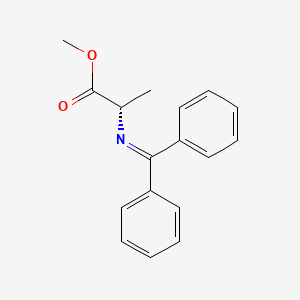

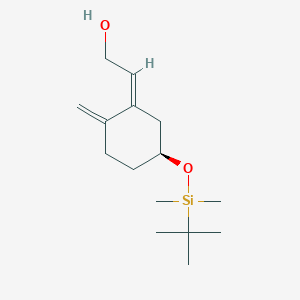

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B1279126.png)